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Compound of Interest

Compound Name: 1,1,1-Trifluoro-2-propanol

Cat. No.: B1217171

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,1-Trifluoro-
2-propanol, a key fluoroalcohol used as a solvent and chemical intermediate. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering insights into its molecular structure and properties. Experimental protocols
for obtaining these spectra are also outlined.

Molecular Structure and Spectroscopic Correlation

1,1,1-Trifluoro-2-propanol (CsHsFsO) possesses a chiral center at the second carbon, bonded
to a hydroxyl group, a methyl group, a hydrogen atom, and a trifluoromethyl group. This
structure gives rise to characteristic signals in various spectroscopic analyses, which are
detailed below.

Caption: Interrelationship of spectroscopic techniques for the analysis of 1,1,1-Trifluoro-2-
propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1,1,1-Trifluoro-2-propanol, tH, 13C, and °F NMR provide complementary
information.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1217171?utm_src=pdf-interest
https://www.benchchem.com/product/b1217171?utm_src=pdf-body
https://www.benchchem.com/product/b1217171?utm_src=pdf-body
https://www.benchchem.com/product/b1217171?utm_src=pdf-body
https://www.benchchem.com/product/b1217171?utm_src=pdf-body
https://www.benchchem.com/product/b1217171?utm_src=pdf-body
https://www.benchchem.com/product/b1217171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

1H NMR Data

The *H NMR spectrum of 1,1,1-Trifluoro-2-propanol is characterized by signals corresponding
to the methyl, methine, and hydroxyl protons. The electronegativity of the adjacent
trifluoromethyl and hydroxyl groups influences the chemical shifts of the methine and methyl

protons, respectively.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.1 Quartet of doublets 1H CH
~2.5 Singlet (broad) 1H OH
~1.3 Doublet 3H CHs

Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.

13C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton. The carbon attached
to the three fluorine atoms is significantly affected, resulting in a quartet due to C-F coupling.

Chemical Shift (ppm) Multiplicity Assighment
~125 Quartet CFs

~68 Quartet CH

~22 Singlet CHs

19F NMR Data

9F NMR is particularly useful for fluorinated compounds. In 1,1,1-Trifluoro-2-propanol, the
three fluorine atoms are chemically equivalent, giving rise to a single signal that is split by the

adjacent methine proton.
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Chemical Shift (ppm) Multiplicity Assighment

~-77 Doublet CFs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,1,1-Trifluoro-2-propanol shows characteristic absorption bands for the hydroxyl
and carbon-fluorine bonds.[1][2][3]

Wavenumber (cm—?) Intensity Assignment
3600-3200 Broad, Strong O-H stretch
2980-2850 Medium C-H stretch
1280-1100 Strong C-F stretch
1170-1120 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 1,1,1-Trifluoro-2-propanol shows

a molecular ion peak and several characteristic fragment ions.[1][4]

m/z Relative Intensity Assighment

114 Low [M]* (Molecular lon)
99 Moderate [M-CHs]*

69 High [CFs]*+

45 High [C2Hs0]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

e Sample Preparation: For 1H, 13C, and °F NMR, dissolve 5-20 mg of 1,1,1-Trifluoro-2-
propanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs) in a clean
NMR tube.[5]

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Due to the lower natural abundance of 13C, a larger number of scans is typically
required.[6] Proton decoupling is often used to simplify the spectrum.[7]

o 1°F NMR: Acquire the spectrum using a fluorine-observe probe. 1°F is a high-abundance,
high-sensitivity nucleus, so acquisition times are generally short.[8]

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to an internal standard (e.g., TMS).

IR Spectroscopy (Neat Liquid)

e Sample Preparation: Place a drop of neat 1,1,1-Trifluoro-2-propanol between two clean,
dry salt plates (e.g., NaCl or KBr).[9][10] Press the plates together to form a thin liquid film.[9]

o Background Spectrum: Run a background spectrum of the empty salt plates to subtract any
atmospheric or instrumental interferences.

e Sample Spectrum: Place the sample-containing salt plates in the spectrometer's sample
holder and acquire the IR spectrum.
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o Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the volatile 1,1,1-Trifluoro-2-propanol
into the mass spectrometer via a direct insertion probe or by injection into a gas
chromatograph (GC-MS). The sample is vaporized in the ion source.

« lonization: The vaporized sample is bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,1,1-Trifluoro-2-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217171#spectroscopic-data-of-1-1-1-trifluoro-2-
propanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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